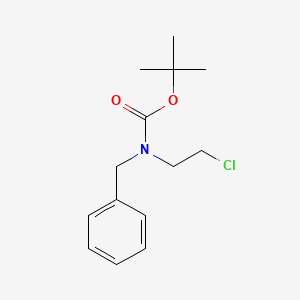![molecular formula C8H13F2N B13058783 1,1-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B13058783.png)
1,1-Difluoro-7-azaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-7-azaspiro[3.5]nonane is a spirocyclic compound with the molecular formula C8H13F2N and a molecular weight of 161.19 g/mol . This compound features a unique spirocyclic structure, which consists of a nitrogen-containing ring fused with a cyclohexane ring, and two fluorine atoms attached to the same carbon atom. The presence of the spirocyclic structure and fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1-Difluoro-7-azaspiro[3.5]nonane involves several steps, typically starting with the formation of the spirocyclic core. One common synthetic route involves the reaction of a suitable amine with a cyclohexanone derivative, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Analyse Chemischer Reaktionen
1,1-Difluoro-7-azaspiro[3.5]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Addition: The compound can undergo addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2), leading to the formation of halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with LiAlH4 may produce primary amines.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-7-azaspiro[3.5]nonane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of FAAH, the compound binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides and thereby modulating pain and inflammation pathways . The spirocyclic structure and fluorine atoms contribute to the compound’s binding affinity and selectivity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
1,1-Difluoro-7-azaspiro[3.5]nonane can be compared with other spirocyclic compounds, such as:
7-Azaspiro[3.5]nonane: Lacks the fluorine atoms, resulting in different chemical and physical properties.
2,2-Difluoro-7-azaspiro[3.5]nonane: Similar structure but with fluorine atoms at different positions, leading to variations in reactivity and biological activity.
1-Oxa-8-azaspiro[4.5]decane:
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of fluorine atoms, which impart distinct properties and make it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H13F2N |
|---|---|
Molekulargewicht |
161.19 g/mol |
IUPAC-Name |
3,3-difluoro-7-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13F2N/c9-8(10)2-1-7(8)3-5-11-6-4-7/h11H,1-6H2 |
InChI-Schlüssel |
NBUYATBJRHPHEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C12CCNCC2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13058703.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine](/img/structure/B13058710.png)
![7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13058712.png)
![2-Ethynylthieno[2,3-B]pyridin-3-amine](/img/structure/B13058714.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl benzoate](/img/structure/B13058721.png)







![3-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13058772.png)
![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine](/img/structure/B13058776.png)
